molecular formula C19H20N8O4S2 B11454742 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(1-methyl-2,4-dioxo-1,2,3,4,7,8-hexahydropyrimido[2,1-f]purin-9(6H)-yl)benzenesulfonamide

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(1-methyl-2,4-dioxo-1,2,3,4,7,8-hexahydropyrimido[2,1-f]purin-9(6H)-yl)benzenesulfonamide

Cat. No.: B11454742
M. Wt: 488.5 g/mol
InChI Key: UKLGNBJBRRMVKZ-UHFFFAOYSA-N
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Description

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(1-methyl-2,4-dioxo-1,2,3,4,7,8-hexahydropyrimido[2,1-f]purin-9(6H)-yl)benzenesulfonamide: is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(1-methyl-2,4-dioxo-1,2,3,4,7,8-hexahydropyrimido[2,1-f]purin-9(6H)-yl)benzenesulfonamide involves multiple steps, starting with the preparation of the 1,3,4-thiadiazole ring. This can be achieved by reacting hydrazonoyl halides with potassium thiocyanate or thiosemicarbazide derivatives . The subsequent steps involve the formation of the pyrimido[2,1-f]purin ring system and its attachment to the benzenesulfonamide moiety.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment and stringent control of reaction conditions such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the nitro groups, converting them to amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides, while reduction of nitro groups results in amines.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, the compound is studied for its potential as an antimicrobial agent. Its ability to interact with bacterial enzymes makes it a candidate for the development of new antibiotics .

Medicine: The compound’s structure suggests potential applications in the treatment of diseases such as cancer and bacterial infections

Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(1-methyl-2,4-dioxo-1,2,3,4,7,8-hexahydropyrimido[2,1-f]purin-9(6H)-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to the disruption of essential biological processes. This is particularly relevant in its potential use as an antimicrobial agent, where it can inhibit bacterial growth by targeting key enzymes involved in cell wall synthesis .

Comparison with Similar Compounds

  • N-(4-nitrophenyl)acetohydrazonoyl bromide
  • 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one
  • 2-[(methylthio)carbonthioyl]hydrazones

Uniqueness: What sets N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(1-methyl-2,4-dioxo-1,2,3,4,7,8-hexahydropyrimido[2,1-f]purin-9(6H)-yl)benzenesulfonamide apart from similar compounds is its unique combination of heterocyclic rings.

Properties

Molecular Formula

C19H20N8O4S2

Molecular Weight

488.5 g/mol

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-9-yl)benzenesulfonamide

InChI

InChI=1S/C19H20N8O4S2/c1-3-13-22-23-17(32-13)24-33(30,31)12-7-5-11(6-8-12)26-9-4-10-27-14-15(20-18(26)27)25(2)19(29)21-16(14)28/h5-8H,3-4,9-10H2,1-2H3,(H,23,24)(H,21,28,29)

InChI Key

UKLGNBJBRRMVKZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)N3CCCN4C3=NC5=C4C(=O)NC(=O)N5C

Origin of Product

United States

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